Bis(o-cresyl) m-Cresyl Phosphate-d7
Description
Contextualization of Triaryl Phosphate (B84403) Esters within Contemporary Environmental and Analytical Chemistry Research
Triaryl phosphate esters (TAPs) are a class of organophosphate esters extensively used as flame retardants, plasticizers, and anti-wear additives in various industrial and consumer products. cdc.gov Their widespread use has led to their detection in various environmental compartments, including water, sediment, and air. cdc.govinchem.org Consequently, there is a growing need for accurate and sensitive analytical methods to monitor their presence and understand their environmental behavior. The complexity of environmental samples necessitates advanced analytical techniques to distinguish and quantify specific isomers of TAPs, such as the various cresyl phosphate isomers.
Foundational Principles and Strategic Advantages of Stable Isotope Labeling in Chemical and Biochemical Investigations
Stable isotope labeling is a powerful technique that involves replacing one or more atoms in a molecule with their stable (non-radioactive) isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). symeres.com This substitution results in a molecule with a slightly different mass but nearly identical chemical properties to its unlabeled counterpart. This mass difference allows the labeled compound to be used as an internal standard in quantitative analysis, particularly in conjunction with mass spectrometry (MS). nih.gov
The primary advantage of using a stable isotope-labeled internal standard is its ability to compensate for variations in sample preparation and instrument response, leading to more accurate and precise measurements. In mass spectrometry, the labeled and unlabeled compounds co-elute during chromatographic separation, but are distinguished by their different mass-to-charge ratios. chromforum.org This co-elution ensures that any loss of analyte during sample processing or fluctuations in ionization efficiency affects both the analyte and the internal standard equally, thereby improving the reliability of the quantification. Deuterium labeling, in particular, is a common strategy due to the relative ease and lower cost of incorporating deuterium into organic molecules. symeres.com
Research Significance of Bis(o-cresyl) m-Cresyl Phosphate-d7 within Modern Scientific Inquiry
This compound is a deuterated form of a specific isomer of tricresyl phosphate (TCP). TCP is a complex mixture of isomers, and its toxicological properties can vary depending on the specific isomeric composition, with ortho-substituted isomers being of particular concern. Therefore, the ability to accurately quantify individual isomers is crucial for risk assessment.
The "d7" in its name indicates that seven hydrogen atoms in the molecule have been replaced by deuterium atoms. This specific labeling pattern makes it an ideal internal standard for the quantification of the corresponding unlabeled isomer, bis(o-cresyl) m-cresyl phosphate, in environmental and biological samples. Its use in analytical methods, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), allows for the precise determination of the concentration of this specific TAP isomer, contributing to a more accurate understanding of its environmental prevalence and potential risks.
Scope and Organization of the Academic Research Perspective
This article focuses exclusively on the chemical compound this compound, providing a detailed examination of its properties and applications within the framework of environmental and analytical chemistry. The subsequent sections will delve into the specific chemical identity of the compound, its role in analytical methodologies, and its contribution to environmental monitoring and research. The discussion will be grounded in scientific principles and supported by relevant research findings, while strictly adhering to the outlined topics.
Properties
Molecular Formula |
C₂₁H₁₄D₇O₄P |
|---|---|
Molecular Weight |
375.41 |
Synonyms |
Phosphoric Acid Bis(2-methylphenyl) 3-Methylphenyl Ester-d7 |
Origin of Product |
United States |
Synthetic Methodologies and Rigorous Isotopic Characterization
Advanced Strategies for Targeted Deuterium (B1214612) Incorporation into Organophosphate Ester Architectures
The introduction of deuterium into a target molecule requires precise chemical strategies that can selectively replace hydrogen atoms without altering the core structure. For complex molecules like organophosphate esters (OPEs), this involves multi-step processes beginning with the synthesis of deuterated precursors.
The synthesis of Bis(o-cresyl) m-Cresyl Phosphate-d7 necessitates the preparation of a deuterated m-cresol (B1676322) precursor. Deuterium labeling of aromatic rings can be achieved through several established and emerging methods.
One of the most common methods is acid-catalyzed electrophilic aromatic substitution . youtube.commdpi.com This technique involves treating the aromatic precursor, in this case, m-cresol, with a strong deuterated acid, such as deuterated sulfuric acid (D₂SO₄), in the presence of a deuterium source like deuterium oxide (D₂O). youtube.com The strong electrophilic environment facilitates the exchange of hydrogen atoms on the aromatic ring for deuterium atoms. youtube.commdpi.com Given the directing effects of the hydroxyl and methyl groups on the cresol (B1669610) ring, reaction conditions must be carefully controlled to achieve the desired d7-labeling on the m-cresyl ring.
More recent and highly selective methods involve synergistic photocatalysis and hydrogen atom transfer (HAT) catalysis . researchgate.netresearchgate.net These mild techniques can achieve predictable and high-efficiency deuterium incorporation at specific C-H bonds using inexpensive D₂O as the deuterium source. researchgate.net Such methods offer advantages in terms of functional group tolerance and selectivity, which is crucial when working with substituted phenols like cresol. researchgate.net
The choice of method depends on the desired level of deuteration, selectivity, and the scalability of the reaction. For producing a standard like this compound, a method that ensures high isotopic enrichment on the target m-cresol ring is paramount.
Interactive Table 1: Comparison of Deuteration Techniques for Aromatic Precursors
| Technique | Deuterium Source | Catalyst/Reagent | Key Advantages | Potential Challenges | Citation |
| Acid-Catalyzed H/D Exchange | Deuterium Oxide (D₂O) | Strong deuterated acids (e.g., D₂SO₄) | Well-established, uses inexpensive source. | Limited regioselectivity, harsh conditions. | youtube.commdpi.com |
| Metal-Catalyzed H/D Exchange | Deuterium Gas (D₂) or D₂O | Transition metals (e.g., Pd/C, Co) | Can be highly efficient. | Potential for side reactions (e.g., arene reduction). | marquette.edu |
| Photocatalysis with HAT | Deuterium Oxide (D₂O) | Photocatalyst + HAT catalyst (e.g., thiol) | High selectivity, mild conditions, good functional group tolerance. | Requires specialized equipment (e.g., photoreactor). | researchgate.netresearchgate.net |
The synthesis of tricresyl phosphate (B84403) (TCP) isomers generally involves the phosphorylation of cresol isomers with a suitable phosphorylating agent. The most common laboratory and industrial method utilizes phosphorus oxychloride (POCl₃).
The specific synthesis for this compound would proceed as follows:
Preparation of Deuterated Precursor : The first and most critical step is the synthesis of m-cresol-d7 (B580147), as described in the previous section. The purity and isotopic enrichment of this precursor directly determine the quality of the final product.
Phosphorylation Reaction : The core reaction involves the controlled addition of phosphorus oxychloride to a mixture of the cresol precursors. To synthesize the specific isomer this compound, a stoichiometric mixture of two equivalents of o-cresol (B1677501) and one equivalent of m-cresol-d7 would be reacted with one equivalent of phosphorus oxychloride.
Reaction Control : The reaction is typically carried out in the presence of a catalyst, such as magnesium chloride or aluminum chloride, and may require heating to proceed to completion. The reaction is exothermic and releases hydrogen chloride (HCl) gas, which must be managed.
Purification : After the reaction is complete, the crude product is a mixture of different phosphate esters. Purification is essential to isolate the desired this compound. This is typically achieved through vacuum distillation and/or column chromatography to separate the target compound from any unreacted starting materials and other isomeric byproducts.
This pathway ensures that the deuterium label is specifically located on the m-cresyl moiety of the final organophosphate ester.
Comprehensive Analytical Validation of Isotopic Purity and Enrichment
After synthesis, the identity, purity, and isotopic enrichment of this compound must be rigorously confirmed. This validation is critical for its use as an internal standard.
High-resolution mass spectrometry (HRMS) is the definitive technique for validating isotopically labeled standards. nih.gov Techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), often coupled with an Orbitrap or time-of-flight (TOF) mass analyzer, provide the necessary mass accuracy and resolution. cdc.govnih.gov
For this compound, HRMS analysis serves two main purposes:
Confirmation of Mass : The analysis confirms the presence of the molecular ion at the expected high-resolution mass, which will be approximately 7 Da higher than its unlabeled analog.
Determination of Isotopic Enrichment : By analyzing the full isotopic pattern of the molecular ion cluster, the percentage of deuterium incorporation can be calculated. This ensures that the standard has a high level of isotopic purity (typically >98%) and minimal presence of unlabeled (d0) or partially labeled (d1-d6) species.
It is also crucial to consider the potential for hydrogen/deuterium back-exchange in the mass spectrometer's ion source, which can lead to inaccurate quantification if not properly managed. nih.gov
Interactive Table 2: Theoretical Mass Data for Analytical Validation
| Compound Name | Molecular Formula | Monoisotopic Mass (Da) | Notes |
| Bis(o-cresyl) m-Cresyl Phosphate | C₂₁H₂₁O₄P | 368.1177 | Unlabeled standard. |
| This compound | C₂₁H₁₄D₇O₄P | 375.1616 | Target deuterated standard. The mass difference confirms the incorporation of 7 deuterium atoms. |
Nuclear Magnetic Resonance (NMR) :
¹H NMR : The proton NMR spectrum is used to confirm the absence of signals corresponding to the aromatic protons of the m-cresyl ring, verifying that deuteration occurred at the intended positions. The signals for the o-cresyl rings and all methyl groups should remain intact.
²H NMR : Deuterium NMR can be used to directly observe the deuterium nuclei, confirming their presence and location on the m-cresyl ring.
³¹P NMR : Phosphorus-31 NMR is a powerful tool for characterizing organophosphate compounds. researchgate.net It provides a single peak in a characteristic chemical shift range, confirming the presence and electronic environment of the phosphate ester core. researchgate.net
Infrared (IR) Spectroscopy : IR spectroscopy can provide additional structural confirmation. The spectrum of the deuterated compound will show characteristic C-D stretching vibrations (typically around 2100-2300 cm⁻¹) which are absent in the unlabeled analog. Conversely, the aromatic C-H stretching vibrations (around 3000-3100 cm⁻¹) will be diminished in intensity for the deuterated ring.
Optimization of Yields and Scalability in Deuterated Standard Production
Moving from a laboratory-scale synthesis to a larger, more consistent production of a deuterated standard requires careful optimization of the entire process to maximize yield and purity while ensuring cost-effectiveness. mdpi.comdeskera.com
Key optimization strategies include:
Reaction Condition Tuning : Systematically adjusting parameters such as temperature, pressure, reaction time, and catalyst loading can significantly improve the conversion of reactants to the desired product and minimize the formation of byproducts. deskera.com
Purification Efficiency : Developing robust purification protocols is critical. Optimizing chromatographic methods (e.g., choice of solvent system and stationary phase) or vacuum distillation conditions can increase the recovery of the high-purity final product.
Process Control : Implementing process control measures, such as those used in lean manufacturing or Six Sigma, can help ensure batch-to-batch consistency. endress.com This includes rigorous quality control of starting materials, particularly the deuterated m-cresol precursor.
Scalability Assessment : What works on a milligram scale may not be efficient or safe on a gram or kilogram scale. The scalability of the chosen synthetic and purification methods must be assessed, considering factors like heat management for exothermic reactions and the handling of larger volumes of reagents and solvents. mdpi.com
The ultimate goal is to establish a reproducible and efficient manufacturing process that consistently delivers this compound of the high chemical and isotopic purity required for its role as a reliable analytical standard. endress.com
Applications in Precision Quantitative Analytical Chemistry
Fundamental Role of Bis(o-cresyl) m-Cresyl Phosphate-d7 as an Internal Standard in Isotope Dilution Mass Spectrometry
This compound is a deuterated form of Bis(o-cresyl) m-Cresyl Phosphate (B84403), meaning specific hydrogen atoms in its structure have been replaced with deuterium (B1214612), a stable, non-radioactive isotope of hydrogen. This isotopic labeling makes it an ideal internal standard for isotope dilution mass spectrometry (IDMS). In this technique, a known quantity of the labeled compound is added to a sample at the beginning of the analytical process. Because the labeled standard is chemically identical to the native (non-labeled) analyte of interest, it behaves the same way during extraction, cleanup, and instrumental analysis. Any loss of the analyte during sample preparation will be mirrored by a proportional loss of the internal standard. By measuring the ratio of the native analyte to the labeled standard in the final extract using a mass spectrometer, chemists can accurately calculate the initial concentration of the analyte in the sample, effectively correcting for procedural losses and variations. nih.govresearchgate.net
Isotope Dilution Analysis (IDA) is a highly accurate method for quantifying compounds, especially at trace levels in complex samples like environmental water or biological tissues. icpms.cz The core principle of IDA lies in altering the natural isotopic composition of the analyte in a sample by adding a known amount of an isotopically enriched standard, such as this compound. icpms.cz Organophosphate esters (OPEs) are a class of compounds often found in intricate matrices, where other co-extracted substances can interfere with the analysis. sci-hub.seresearchgate.net
The labeled internal standard co-elutes with the native analyte during chromatographic separation and is distinguished by its higher mass in the mass spectrometer. The concentration of the native analyte is then determined by the following equation:
Cx = (Cs * Ws / Wx) * [(Rb - Rs) / (Rx - Rb)] * (Mx / Ms)
Where:
Cx is the concentration of the analyte in the sample.
Cs is the concentration of the internal standard solution.
Ws is the weight of the internal standard solution added.
Wx is the weight of the sample.
Rb is the measured isotope ratio of the sample/standard mixture.
Rs is the isotope ratio of the pure internal standard.
Rx is the natural isotope ratio of the pure analyte.
Mx and Ms are the molecular weights of the analyte and the standard, respectively.
This method is particularly advantageous for OPE analysis because it effectively compensates for two major challenges: analyte loss during the extensive sample preparation required for complex matrices and signal suppression or enhancement (matrix effects) during mass spectrometric detection. researchgate.netnih.gov
Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a powerful technique for the selective and sensitive determination of OPEs. sci-hub.senih.gov The use of deuterated internal standards like this compound is integral to developing robust and reliable GC-MS/MS methods. nih.gov Method development involves optimizing several parameters, including the GC temperature program for separating the target OPEs from other compounds and the MS/MS transitions for specific and sensitive detection.
Validation of these methods typically includes assessing linearity, limits of detection (LOD) and quantification (LOQ), accuracy (as recovery), and precision (as relative standard deviation, RSD). For instance, a validated method for OPEs in cosmetics using a stable isotope dilution GC-MS approach demonstrated excellent linearity (coefficients > 0.9995), low detection limits (1.0 - 30 µg/kg), and high average recoveries (89.5% to 105%) with good precision (RSDs of 2.9% - 9.1%). researchgate.net Such performance highlights the effectiveness of using deuterated internal standards to ensure data quality in complex sample types.
Table 1: Performance Characteristics of a Validated GC-MS Method for OPEs using Isotope Dilution
| Parameter | Result |
|---|---|
| Linearity (r²) | > 0.9995 |
| Detection Limits (LOD) | 1.0 - 30 µg/kg |
| Average Recoveries | 89.5% - 105% |
| Precision (RSD) | 2.9% - 9.1% |
Data sourced from a study on OPEs in cosmetics. researchgate.net
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and its high-resolution counterpart, ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS), have become primary techniques for analyzing OPEs, particularly for more polar OPEs and their metabolites which are not well-suited for GC analysis. nih.govnih.govresearchgate.net The use of deuterated internal standards is equally crucial in these methods to compensate for matrix effects and variability in instrument response. nih.govnih.gov
Method development for LC-MS/MS focuses on optimizing the mobile phase composition, gradient elution, and MS parameters (such as ionization mode and collision energies) to achieve the best separation and sensitivity. Validation ensures the method's reliability. For example, a UHPLC-MS/MS method for analyzing OPEs and their metabolites in human serum, urine, and milk reported low limits of detection (0.1–113 pg/mL in serum) and good average recoveries (80-123%) with RSDs below 15%, demonstrating the method's robustness, which was enhanced by the use of isotopically labeled internal standards. nih.gov
Table 2: Validation Parameters for a UHPLC-MS/MS Method for OPEs and their Metabolites
| Matrix | LODs (pg/mL) | Average Recoveries | Precision (%RSD) |
|---|---|---|---|
| Serum | 0.1 - 113 | 80% - 123% | < 15% |
| Urine | 0.1 - 22 | 80% - 123% | < 15% |
| Human Milk | 0.2 - 22 | 80% - 123% | < 15% |
Data from a study on the simultaneous determination of OPEs and their metabolites in human matrices. nih.gov
Matrix effects, the alteration of ionization efficiency by co-eluting compounds from the sample matrix, are a significant challenge in mass spectrometry. sci-hub.seresearchgate.net These effects can lead to either underestimation (ion suppression) or overestimation (ion enhancement) of the analyte concentration. The primary and most effective strategy to counteract this is the use of an isotopically labeled internal standard like this compound. researchgate.netresearchgate.net Since the internal standard is affected by the matrix in the same way as the native analyte, the ratio of their signals remains constant, leading to accurate quantification. nih.gov
Other strategies are often used in conjunction with isotope dilution and include:
Sample Preparation: Advanced sample cleanup techniques such as solid-phase extraction (SPE) or dispersive solid-phase extraction (d-SPE) are employed to remove interfering matrix components before analysis. nih.govresearchgate.net
Chromatographic Separation: Optimizing the chromatographic conditions to separate the analyte from matrix components can reduce co-elution and thus minimize matrix effects.
Matrix-Matched Calibration: This involves preparing calibration standards in a sample extract that is free of the target analytes but representative of the sample matrix. sci-hub.se This helps to mimic the matrix effects seen in the actual samples.
Instrumental Solutions: Techniques like using a trap column in UHPLC systems can help distinguish interferences coming from the instrument and mobile phases from those in the sample. nih.govresearchgate.net
Quantitative Analysis of Structurally Related Analogs and Transformation Products
The analytical methods developed for a specific OPE can often be adapted to quantify structurally similar compounds, including other OPE isomers and their environmental or metabolic transformation products. nih.govlgcstandards.com this compound can serve as a surrogate standard for these related compounds, especially when a specific labeled standard for each analog is not available. While not as ideal as a dedicated labeled standard for each analyte, its similar chemical behavior can still provide a reasonable correction for losses during sample processing.
Detecting and quantifying OPEs at ultra-trace levels (nanograms per liter or lower) is crucial for assessing human exposure and environmental risk. sci-hub.senih.gov Achieving this requires highly sensitive instrumentation and meticulous sample preparation to pre-concentrate the analytes.
Methodological approaches for ultra-trace analysis typically involve:
Large Volume Injection: In GC, techniques like programmable temperature vaporization (PTV) allow for the injection of larger sample volumes, thereby increasing the mass of analyte introduced into the system and lowering the effective detection limit. sci-hub.sesci-hub.se
Solid-Phase Extraction (SPE): This is a common technique for extracting and concentrating OPEs from large volumes of aqueous samples, such as river or drinking water. sci-hub.sechromatographyonline.com
Dispersive Liquid-Liquid Microextraction (DLLME): This is a sample preparation technique that uses a small amount of extraction solvent dispersed into the sample, providing high enrichment factors and allowing for very low detection limits, often in the ng/L range. nih.gov
High-Sensitivity Mass Spectrometry: The use of tandem mass spectrometers (MS/MS) operating in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode provides the high selectivity and sensitivity needed to detect analytes at ultra-trace concentrations in complex matrices. researchgate.netnih.gov
A study using DLLME combined with UHPLC-MS/MS for the analysis of OPEs in wine samples achieved limits of detection in the range of 0.48–18.8 ng/L, demonstrating the power of combining advanced extraction techniques with sensitive instrumentation for ultra-trace analysis. nih.gov
Table 3: Common Compound Names
| Abbreviation | Full Compound Name |
|---|---|
| OPEs | Organophosphate Esters |
| GC-MS/MS | Gas Chromatography-Tandem Mass Spectrometry |
| LC-MS/MS | Liquid Chromatography-Tandem Mass Spectrometry |
| UHPLC-MS/MS | Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry |
| IDMS | Isotope Dilution Mass Spectrometry |
| LOD | Limit of Detection |
| LOQ | Limit of Quantification |
| RSD | Relative Standard Deviation |
| SPE | Solid-Phase Extraction |
| DLLME | Dispersive Liquid-Liquid Microextraction |
Establishment and Adherence to Quality Assurance and Quality Control Protocols for Deuterated Reference Materials
The reliability of any quantitative analysis hinges on the quality of the reference materials used. nih.gov For deuterated internal standards like this compound, establishing and adhering to stringent Quality Assurance (QA) and Quality Control (QC) protocols is not merely a best practice but a fundamental requirement for generating defensible data. iaea.orgoiv.int QA encompasses the planned systematic actions to ensure results are fit for purpose, while QC refers to the operational techniques used to fulfill these quality requirements. eurachem.org
The journey of a deuterated reference material from procurement to use is governed by a series of meticulous checks. Upon receipt, the identity and purity of the standard must be unequivocally verified. The Certificate of Analysis (CoA) provided by the manufacturer serves as the initial record, detailing properties such as chemical purity, isotopic enrichment, and concentration of the supplied solution. For a compound like this compound, which may be available as a neat material or in solution, this verification is critical. lgcstandards.comcymitquimica.com
Key QA/QC protocols for a deuterated reference material involve:
Identity Verification: Confirming the molecular weight and structure, typically using high-resolution mass spectrometry (HRMS).
Purity Assessment: Evaluating chemical and isotopic purity. Chemical purity ensures the absence of other interfering compounds, while isotopic purity confirms the degree of deuterium incorporation and the absence of significant unlabeled analyte. lgcstandards.com
Concentration Verification: Accurately determining the concentration of the stock solution, often performed by reverse-analysis against a certified reference material of the unlabeled native compound.
Stability Assessment: Evaluating the long-term and short-term stability of the standard under specified storage and handling conditions to prevent degradation. researchgate.net
Documentation and Traceability: Maintaining comprehensive logs for each batch of standard, from preparation of stock and working solutions to their use in analytical runs. iacld.com
These protocols ensure that the internal standard behaves as expected and provides a stable reference point for quantification. The data generated from these QC checks are monitored over time using control charts to detect any drift or deviation that could compromise analytical results.
Interactive Data Table 1: Exemplar Quality Control Protocol for a this compound Working Standard
| QC Parameter | Method | Acceptance Criteria | Frequency |
| Identity Confirmation | LC-MS/MS | Correct precursor/product ion pair and retention time relative to native standard | Upon preparation of new stock solution |
| Chemical Purity | HPLC-UV, LC-HRMS | >98% | Annually and upon preparation of new stock |
| Isotopic Enrichment | LC-HRMS | >98% deuterium incorporation | Upon receipt of new standard lot |
| Concentration Accuracy | Gravimetric preparation with verification | Within ±5% of nominal concentration | Each new working solution |
| Response Factor | Analysis of QC Samples | Coefficient of Variation (CV) <15% across a batch | Each analytical run |
| Stability Check | Re-analysis of stored solution | Concentration within ±10% of initial value | Quarterly for stock solutions |
Interlaboratory Harmonization and Method Transferability Studies Employing this compound
A significant challenge in analytical science is ensuring that results from different laboratories are comparable, a concept known as interlaboratory harmonization. This is crucial for regulatory monitoring, large-scale environmental studies, and clinical trials. Directly related is method transferability, which is the demonstrated ability to reproduce an analytical method in a different laboratory with comparable performance. Stable isotope-labeled internal standards are indispensable for achieving both. researchgate.net
When analyzing complex samples for tricresyl phosphate isomers, variability can arise from numerous sources, including differences in instrumentation, sample extraction efficiency, and matrix effects—where other components in the sample suppress or enhance the analyte's signal. myadlm.org An ideal internal standard, such as this compound, co-elutes with its non-deuterated counterpart and experiences identical extraction losses and matrix effects. aptochem.com By using the ratio of the analyte signal to the internal standard signal for quantification, these variations are effectively normalized, leading to more robust and reproducible results. clearsynth.com
In an interlaboratory study designed to harmonize a method for TCP analysis, participating labs would analyze a common set of reference materials and real-world samples, all spiked with a consistent amount of this compound. The use of the deuterated standard helps to isolate the performance of the analytical method itself from lab-specific variations in sample preparation and instrument sensitivity.
For example, if one laboratory has a lower extraction recovery, both the native analyte and the deuterated internal standard will be affected proportionally. The resulting analyte-to-internal standard ratio will remain consistent, allowing for accurate quantification and alignment with results from other laboratories. This harmonization is critical for establishing standardized methods and ensuring that data generated across different locations can be reliably compared and aggregated. The successful transfer of a method from a development lab to a QC lab, for instance, is greatly facilitated by the robustness conferred by the use of a high-quality deuterated internal standard. nih.gov
Interactive Data Table 2: Hypothetical Interlaboratory Comparison for a TCP Isomer Using this compound
| Laboratory | Sample Recovery (%) | Raw Analyte Signal | Raw IS Signal | Calculated Concentration (ng/mL) (Without IS) | Calculated Concentration (ng/mL) (With IS Correction) |
| Lab A | 95 | 95,000 | 47,500 | 10.0 | 10.0 |
| Lab B | 78 | 78,000 | 39,000 | 8.2 | 10.0 |
| Lab C | 99 | 99,000 | 49,500 | 10.4 | 10.0 |
| Lab D | 85 | 85,000 | 42,500 | 8.9 | 10.0 |
| Interlab Mean | 9.4 | 10.0 | |||
| Relative Standard Deviation (RSD) | 10.8% | 0.0% |
This table illustrates how a deuterated internal standard (IS) normalizes for variations in sample recovery, leading to highly consistent results across different labs, whereas quantification based on the raw analyte signal alone shows significant variability.
Mechanistic Elucidation Through Isotopic Tracing and Pathway Analysis
Investigation of Environmental Transformation Pathways of Organophosphate Esters Using Isotopic Probes
Isotopic probes are instrumental in assessing the transformation rates and pathways of organic pollutants in the environment. nih.gov Compound-specific isotope analysis (CSIA) enables the identification of degradation pathways by measuring changes in stable isotope ratios, without needing to quantify the pollutant's concentration dynamics directly. nih.gov
The degradation of OPEs in the environment can occur through several abiotic processes, including hydrolysis, photolysis, and oxidation. nih.govsnu.ac.kr While many OPEs are relatively stable to hydrolysis in neutral pH environments, this process can be catalyzed by minerals or occur under acidic or basic conditions. bham.ac.uknih.gov Photolytic degradation, driven by sunlight, and oxidative degradation, often involving hydroxyl radicals (•OH), are also significant transformation pathways. bham.ac.ukmdpi.comresearchgate.net
The use of deuterium-labeled OPEs, like Bis(o-cresyl) m-Cresyl Phosphate-d7, allows for precise tracking of these degradation processes. For instance, studies on the photolytic degradation of TCEP have shown that it can be transformed into bis(2-chloroethyl) phosphate (B84403) (BCEP). bham.ac.uk Similarly, the degradation of tris(1-chloro-2-propyl) phosphate (TCIPP) can proceed through hydroxylation, oxidation, dealkylation, and dechlorination. bham.ac.uk By analyzing the mass shifts in the degradation products, researchers can identify the specific bonds that are cleaved and the intermediates that are formed.
Interactive Table: Abiotic Degradation Pathways of Selected Organophosphate Esters.
| Organophosphate Ester | Degradation Process | Key Transformation Product(s) |
|---|---|---|
| Tris(2-chloroethyl) phosphate (TCEP) | Photolysis, Oxidation | Bis(2-chloroethyl) phosphate (BCEP) |
| Tris(1-chloro-2-propyl) phosphate (TCIPP) | Hydroxylation, Oxidation, Dealkylation, Dechlorination | Bis-(1-chloro-2-propyl) phosphate (BCIPP) |
Biotic transformation, primarily through microbial degradation, is a crucial removal pathway for OPEs in the environment. nih.govsnu.ac.kr The presence of microbial communities can significantly enhance the degradation of OPEs compared to abiotic processes alone. nih.gov For example, studies have shown that the half-lives of some OPEs are substantially shorter under biotic conditions. nih.gov
Isotopically labeled compounds are critical for tracing the intricate pathways of microbial degradation. nih.gov By introducing a deuterated OPE like this compound into a microbial system, scientists can follow the deuterium (B1214612) label as it is incorporated into various metabolites. This allows for the identification of specific enzymatic reactions and the elucidation of the complete degradation cascade. For instance, the metabolism of OPEs in microorganisms often involves dealkylation, hydroxylation, and oxidation, leading to the formation of diesters and other polar metabolites. researchgate.net
Interactive Table: Half-lives of Selected OPEs under Abiotic and Biotic Conditions.
| Organophosphate Ester | Half-life (days) - Abiotic | Half-life (days) - Biotic |
|---|---|---|
| Tris(isobutyl)phosphate (TiBP) | 77.0 | 23.3 |
| Tris(n-butyl)phosphate (TnBP) | 46.8 | 16.8 |
Understanding Biotransformation Processes of Structurally Related Compounds
The biotransformation of OPEs is a key area of research due to their widespread presence in the environment and potential for human exposure. Deuterated analogs serve as powerful tools in these investigations.
In vitro and ex vivo systems, such as human liver microsomes (HLMs), are extensively used to study the metabolism of xenobiotics, including OPEs. nih.gov The use of deuterated analogs in these systems helps to identify metabolites and delineate metabolic pathways. nih.gov For example, studies with HLMs have revealed that aryl-OPEs can undergo dearylation and hydroxylation. nih.gov The presence of the deuterium label allows for the unambiguous identification of metabolites derived from the parent compound, even at very low concentrations.
Research on newly identified OPEs using a combination of suspect and non-target screening with high-resolution mass spectrometry has demonstrated that these compounds are effectively metabolized in HLMs. nih.gov This approach has led to the identification of numerous dearylated and hydroxylated metabolites. nih.gov
The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org The KIE is a powerful tool for determining reaction mechanisms, particularly the rate-limiting step. libretexts.org In the context of OPE biotransformation, a deuterium KIE (kH/kD) is observed when a C-H bond is broken in the rate-determining step of a metabolic reaction. libretexts.org
A "normal" primary KIE (kH/kD > 1) indicates that the C-H bond cleavage is part of the rate-limiting step. libretexts.org Conversely, an "inverse" KIE (kH/kD < 1) can provide other mechanistic insights. nih.gov For example, solvent deuterium isotope effects, where D2O replaces H2O, can reveal the role of proton transfer in enzymatic catalysis. mdpi.comresearchgate.netresearchgate.net Studies on various enzymes have shown that a 2- to 3-fold decrease in the reaction rate in D2O is indicative of rate-limiting proton transfer. mdpi.com
Secondary KIEs, where the isotopic substitution is at a position not directly involved in bond breaking, can also provide valuable information about the transition state of a reaction. wikipedia.orglibretexts.org
Isotopic Fingerprinting for Source Apportionment and Reaction Mechanism Identification
Isotopic fingerprinting, or compound-specific isotope analysis (CSIA), is an emerging technique for identifying the sources of environmental contaminants and understanding their transformation mechanisms. nih.gov By analyzing the stable isotopic composition (e.g., of carbon, hydrogen, or nitrogen) of a pollutant at different locations, it is possible to trace its origin and the extent of its degradation.
While the primary application of this compound is as an internal standard for quantitative analysis, the principles of isotopic fingerprinting can be applied to its non-deuterated counterparts. For example, by measuring the isotopic ratios of different tricresyl phosphate (TCP) isomers in environmental samples, it may be possible to differentiate between various commercial TCP formulations and attribute contamination to specific sources. nih.govresearchgate.net Furthermore, shifts in the isotopic signature of TCP isomers can provide evidence of ongoing degradation processes in the environment.
Computational and Theoretical Investigations of Deuterated Organophosphates
Quantum Mechanical Modeling of Isotopic Substitution Effects on Molecular Structure and Reactivity
Quantum mechanical (QM) modeling is a fundamental tool for investigating the effects of isotopic substitution, such as the replacement of hydrogen with deuterium (B1214612) in organophosphate esters (OPEs). This substitution, while electronically subtle, introduces a significant change in mass, which directly influences the vibrational modes of the molecule. According to QM principles, the zero-point energy (ZPE) of a chemical bond is dependent on the mass of the constituent atoms. A carbon-deuterium (C-D) bond has a lower ZPE than a carbon-hydrogen (C-H) bond, leading to a higher activation energy for bond-cleavage reactions. This phenomenon is known as the kinetic isotope effect (KIE).
Computational studies can precisely model these effects. For instance, QM calculations can predict how deuteration will alter the stability of Bis(o-cresyl) m-Cresyl Phosphate-d7 and its transition states during metabolic or hydrolytic degradation. rsc.org It is generally accepted that quantum effects like hydrogen tunneling can enhance kinetic isotope effects beyond what is predicted by classical transition state theory. rutgers.edu However, the magnitude of this enhancement can be complex and, in some cases, surprisingly suppressed. rutgers.edu
Table 1: Illustrative Kinetic Isotope Effects in a Related System
This table presents data on the effect of solvent deuteration on the reactions of an organophosphorylated enzyme, providing an experimental example of how isotopic substitution can alter reaction rates.
| Reaction | Mutant Enzyme | Relative Driving Force (ΔΔG‡ kcal/mol) | Primary Deuterium KIE |
| Hydride Transfer | Wild-type GPDH | 0 | 1.5 |
| Hydride Transfer | N270A | 5.6 | 3.1 |
| Hydride Transfer | R269A | 9.1 | 2.8 |
| Hydride Transfer | R269A + Guanidine | 2.4 | 2.7 |
| Hydride Transfer | R269A/N270A | 11.5 | 2.4 |
Source: Adapted from experimental data on Glycerol-3-Phosphate Dehydrogenase (GPDH) catalyzed reactions. nih.gov The data shows that the kinetic isotope effect can vary with changes in the reaction's activation energy, a phenomenon that can be explored with QM modeling.
Molecular Dynamics Simulations of Deuterated Species in Defined Chemical Environments
Molecular dynamics (MD) simulations offer a powerful lens to examine the behavior of molecules like this compound in complex, realistic environments over time. These simulations model the classical motion of atoms and molecules, providing a dynamic picture of intermolecular interactions, conformational changes, and diffusion. nih.gov
In another application, MD simulations can investigate the binding of deuterated OPEs to protein targets, such as enzymes involved in their metabolism or receptors associated with toxicity. researchgate.net By calculating the binding free energy, these simulations can predict whether the deuterated compound has a higher or lower affinity for the protein's active site. A study on flame retardants in polycarbonate matrices used MD simulations to show that diffusivity at different temperatures is a key factor in their mechanism, a property that would be affected by deuteration. nih.govresearchgate.net This suggests that MD can be used to explore how deuteration might alter the volatility and environmental transport of OPEs. nih.gov
While specific MD studies on this compound are not widely published, the methodology is well-established for other organophosphates and provides a clear framework for future investigations into how deuteration impacts their environmental fate and biological interactions.
Cheminformatics and Machine Learning Approaches for Predicting Behavior of Deuterated Organophosphate Esters
Cheminformatics and machine learning (ML) are transforming the way chemical properties and activities are predicted. researchgate.net These computational approaches use algorithms to learn from large datasets of chemical structures and their associated experimental data, enabling the prediction of properties for new or untested compounds like this compound. nih.govbiorxiv.org
The process typically begins by converting the chemical structure into a set of numerical descriptors. These can include physical properties (e.g., molecular weight, logP), topological indices (describing atomic connectivity), and 3D-descriptors (related to molecular shape). For a deuterated compound, specific descriptors can be included to account for the isotopic labeling.
Once the descriptors are generated, various ML models can be trained. Quantitative Structure-Activity Relationship (QSAR) models are a common application, used to predict biological activity or toxicity. nih.govnih.gov For instance, a QSAR model could be developed using a dataset of various OPEs to predict their binding affinity to acetylcholinesterase. nih.gov By including deuterated and non-deuterated analogs in the training data, the model could learn to predict the influence of isotopic substitution.
Different machine learning algorithms are suited for different tasks. researchgate.net Random Forest (RF) and Gradient Boosting models have shown excellent performance in predicting environmental concentrations and properties of OPEs. researchgate.netnih.gov Support Vector Machines (SVM) and Artificial Neural Networks (ANN) are also widely used to predict a range of toxicological and physicochemical properties. researchgate.net These models can be invaluable for prioritizing which emerging contaminants, including novel deuterated OPEs, require more intensive experimental investigation. nih.gov
Table 2: Applications of Machine Learning in Chemical Property Prediction
This table summarizes common machine learning models and their applications in predicting the properties and behavior of chemical compounds, including organophosphates.
| Machine Learning Model | Typical Application in Cheminformatics | Potential for Deuterated OPEs |
| Random Forest (RF) | Predicting environmental concentrations, bioactivity, and physicochemical properties. researchgate.netnih.gov | Predicting changes in environmental persistence or receptor binding affinity due to deuteration. |
| Support Vector Machine (SVM) | Classification (e.g., toxic vs. non-toxic) and regression (e.g., predicting LC50 values). researchgate.net | Classifying this compound based on its predicted metabolic stability profile. |
| Artificial Neural Network (ANN) | Modeling complex, non-linear relationships between structure and activity; predicting toxicity. researchgate.net | Predicting subtle changes in neurotoxicity or endocrine disruption potential resulting from isotopic labeling. |
| Gradient Boosting Decision Trees (GBDT) | High-accuracy prediction for structured datasets; used in predicting environmental states like eutrophication. researchgate.net | Modeling the influence of deuteration on the compound's contribution to complex environmental processes. |
Emerging Research Directions and Future Perspectives for Bis O Cresyl M Cresyl Phosphate D7
Integration into Novel High-Throughput Analytical Platforms
The demand for rapid and efficient monitoring of OPFRs in numerous environmental and biological samples has driven the development of high-throughput analytical platforms. In this context, Bis(o-cresyl) m-Cresyl Phosphate-d7 serves as an ideal internal standard for isotope dilution methods, primarily coupled with mass spectrometry techniques.
High-throughput analysis, often involving liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-tandem mass spectrometry (GC-MS/MS), allows for the simultaneous measurement of multiple analytes in a large number of samples. nih.gov The use of a deuterated internal standard is crucial to correct for variations in sample preparation, instrument response, and matrix effects, which can be significant in complex samples like urine, blood, and environmental extracts. nih.govusask.ca By adding a known amount of this compound to each sample at the beginning of the analytical process, any loss of the target analyte during extraction or analysis can be accurately accounted for, as the deuterated standard will behave almost identically to the non-deuterated target compound.
Recent studies focusing on the metabolites of OPFRs in human urine have highlighted the necessity of deuterated standards for accurate exposure assessment. nih.gov These methods are essential for large-scale biomonitoring studies that aim to understand human exposure to these ubiquitous compounds. The integration of this compound into automated solid-phase extraction (SPE) and online concentration techniques further enhances the throughput and reliability of these analytical platforms.
| Analytical Platform | Role of this compound | Key Research Findings |
| LC-MS/MS | Internal standard for quantification of the parent compound and its metabolites in biological matrices (e.g., urine, blood). | Enables accurate, high-throughput biomonitoring of human exposure to specific tricresyl phosphate (B84403) isomers. |
| GC-MS/MS | Internal standard for the analysis of OPFRs in environmental samples (e.g., water, dust, soil). | Improves the accuracy of quantifying tricresyl phosphate isomers in complex environmental matrices, aiding in fate and transport studies. nih.gov |
| Automated SPE | Added prior to extraction to correct for analyte loss and matrix effects during sample clean-up and concentration. | Facilitates reliable and reproducible analysis of large batches of samples, crucial for large-scale environmental monitoring. |
Advancements in Stereoselective and Site-Specific Deuterated Synthesis Techniques
The synthesis of deuterated compounds with high isotopic purity and specific labeling positions is a field of continuous innovation. For this compound, where the deuterium (B1214612) atoms are located on one of the cresyl rings, advanced synthetic methods are required to achieve this site-specificity.
While the specific synthesis of this compound is not widely published in detail, the general strategies for site-specific deuteration of aromatic compounds are well-established. These methods often involve:
Catalytic Hydrogen-Deuterium Exchange: Using catalysts like platinum or rhodium to facilitate the exchange of hydrogen atoms with deuterium from a deuterium source, such as heavy water (D₂O), at specific positions on the aromatic ring. service.gov.uknih.gov
Directed Ortho-Metalation: Employing directing groups to guide a metal catalyst to a specific position on the aromatic ring, followed by quenching with a deuterium source.
Multi-step Synthesis: Building the deuterated cresyl moiety from a simpler deuterated precursor before its incorporation into the final phosphate ester molecule.
The challenge lies in achieving high levels of deuteration at the desired positions without scrambling the isotopes to other parts of the molecule. Stereoselective synthesis, while more relevant for chiral compounds, also plays a role in producing specific isomers of deuterated tricresyl phosphate with high purity. The development of more efficient and selective catalytic systems is a key area of ongoing research that will benefit the production of high-quality standards like this compound.
| Synthesis Technique | Description | Relevance to this compound |
| Catalytic H/D Exchange | Employs a metal catalyst and a deuterium source (e.g., D₂O) to replace specific hydrogen atoms with deuterium on an aromatic ring. service.gov.uknih.gov | Enables the targeted deuteration of the m-cresyl ring to produce the desired labeled standard. |
| De novo Synthesis | Construction of the deuterated aromatic ring from smaller, isotopically labeled building blocks. | Offers precise control over the location and number of deuterium atoms incorporated into the molecule. |
| Purification Techniques | Advanced chromatographic methods to separate the desired deuterated isomer from other reaction byproducts and unlabelled species. | Ensures the high isotopic and chemical purity required for an analytical standard. |
Expansion of Isotopic Tracing to Unexplored Environmental and Biological Systems
Isotopic tracing is a powerful technique that uses labeled compounds to track their movement, transformation, and fate in complex systems. nih.gov this compound is an ideal tracer for studying the environmental pathways and metabolic fate of its corresponding non-deuterated isomer.
In environmental studies, this deuterated standard can be spiked into model ecosystems (e.g., soil microcosms, aquatic test systems) to investigate degradation rates, transformation products, and partitioning behavior between different environmental compartments like water, sediment, and biota. who.int Because the deuterated compound can be distinguished from the background levels of the non-deuterated compound, researchers can accurately trace its path and fate.
In biological systems, this compound can be used in in-vitro and in-vivo studies to elucidate metabolic pathways. For example, administering the deuterated compound to laboratory animals allows for the identification of novel metabolites in urine, feces, and tissues by searching for the characteristic mass shift of the deuterium label. rug.nl This information is crucial for understanding the biotransformation of tricresyl phosphates and for identifying suitable biomarkers of exposure. A study on the metabolism of a deuterated form of another flame retardant, tris(2,3-dibromopropyl) phosphate, demonstrated how deuterium substitution could elucidate the relative importance of different biotransformation pathways. rug.nl
| Application Area | Methodology | Potential Insights |
| Environmental Fate | Spiking experiments in controlled environmental systems (microcosms) followed by mass spectrometric analysis. | Determination of degradation kinetics, identification of transformation products, and understanding of partitioning behavior in soil and water. |
| Metabolism Studies | Administration to in-vitro cell cultures or in-vivo animal models and subsequent analysis of biological samples (e.g., urine, plasma). | Elucidation of metabolic pathways, identification of novel metabolites, and characterization of excretion profiles. rug.nl |
| Bioaccumulation Studies | Exposure of aquatic organisms to the deuterated compound and measurement of its concentration in tissues over time. | Assessment of the potential for the parent compound to accumulate in the food chain. |
Methodological Progress in Non-Targeted and Suspect Screening Using Deuterated Analogs
Beyond its use in targeted analysis of known compounds, this compound has a significant role in the emerging fields of non-targeted and suspect screening. These approaches aim to identify previously unknown or unexpected contaminants in a sample.
In suspect screening , a list of potential contaminants is created based on known usage patterns or predicted transformation products. High-resolution mass spectrometry is then used to search for the exact masses of these suspects in a sample. The addition of a deuterated standard like this compound can help to reduce false positives by providing a retention time and fragmentation pattern reference for a structurally related compound.
In non-targeted screening , the goal is to identify all detectable chemical features in a sample. This is a more complex task, and the use of deuterated standards is invaluable for quality control and data processing. By monitoring the signal of the internal standard, analysts can assess the stability and performance of the analytical system throughout a run. Furthermore, the presence of the deuterated standard can aid in the tentative identification of unknown OPFRs or their transformation products through the recognition of characteristic isotopic patterns and fragmentation pathways. An integrated target, suspect, and non-target screening strategy has been successfully used to identify a wide range of OPEs in various water samples. nih.gov
| Screening Approach | Role of this compound | Advantage |
| Suspect Screening | Serves as a benchmark for retention time and mass spectral fragmentation, aiding in the confirmation of suspected OPFR isomers. | Increases confidence in the identification of tentatively identified compounds. |
| Non-Targeted Screening | Acts as a quality control standard to monitor instrument performance and can aid in the structural elucidation of unknown related compounds. | Improves the reliability of non-targeted screening workflows and facilitates the discovery of novel environmental contaminants. |
| Transformation Product ID | Helps to identify metabolic or environmental degradation products of the parent compound by searching for mass shifts corresponding to specific biotransformations. | Enables a more comprehensive understanding of the complete life cycle of the parent OPFR in the environment and in biological systems. |
Q & A
Basic Research Questions
Q. What experimental methods are recommended for synthesizing and characterizing Bis(o-cresyl) m-Cresyl Phosphate-d7?
- Answer : Synthesis should follow established protocols for deuterated phosphate esters, such as controlled esterification using deuterated cresol isomers under anhydrous conditions. Characterization requires nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P NMR) to confirm isotopic labeling and structural integrity. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) ensures purity and isotopic enrichment (>98% d7). Experimental details must be rigorously documented to enable reproducibility, including solvent systems, reaction temperatures, and purification steps (e.g., column chromatography or recrystallization) .
Q. How can researchers validate the stability of this compound under varying environmental conditions?
- Answer : Stability studies should involve accelerated aging tests (e.g., exposure to heat, humidity, or UV light) followed by HPLC-MS analysis to detect decomposition products. Comparative studies with non-deuterated analogs can highlight isotopic effects on degradation kinetics. Statistical tools like ANOVA should quantify variability across replicates. Data interpretation must account for solvent interactions and matrix effects, particularly in complex mixtures .
Q. What analytical techniques are suitable for quantifying this compound in biological or environmental matrices?
- Answer : Isotope dilution mass spectrometry (IDMS) is optimal due to the compound’s deuterium labeling, which minimizes matrix interference. Sample preparation should include solid-phase extraction (SPE) to isolate the compound from lipids or proteins. Calibration curves must span relevant concentration ranges (e.g., ppb to ppm), with validation via spike-and-recovery experiments. Method validation should adhere to ICH guidelines for precision, accuracy, and limit of detection .
Advanced Research Questions
Q. How do isotopic (d7) substitutions influence the thermodynamic and kinetic properties of this compound compared to its non-deuterated counterpart?
- Answer : Computational modeling (e.g., density functional theory or molecular dynamics simulations) can predict isotopic effects on bond dissociation energies and reaction pathways. Experimental validation requires differential scanning calorimetry (DSC) for thermodynamic profiling and stopped-flow spectroscopy for kinetic analysis. Contradictions between theoretical and empirical data should be resolved by cross-referencing with isotopic tracer studies in controlled reaction systems .
Q. What strategies address discrepancies in reported toxicity profiles of this compound across in vitro and in vivo models?
- Answer : Meta-analyses of existing data should categorize discrepancies by model system (e.g., cell lines vs. whole organisms), exposure duration, and metabolic pathways. Advanced in vitro models, such as 3D organoids or microphysiological systems, can bridge gaps by replicating in vivo metabolism. Dose-response studies must standardize endpoints (e.g., LC50, EC50) and account for species-specific cytochrome P450 activity affecting metabolite profiles .
Q. How can researchers design experiments to elucidate the compound’s interaction mechanisms with polymeric matrices in flame-retardant applications?
- Answer : Use techniques like X-ray photoelectron spectroscopy (XPS) and Fourier-transform infrared spectroscopy (FTIR) to study surface binding and dispersion homogeneity. Dynamic mechanical analysis (DMA) quantifies effects on polymer flexibility and thermal stability. Experimental designs should incorporate factorial approaches (e.g., varying polymer crystallinity or additive concentrations) to isolate interaction variables. Data interpretation must differentiate between covalent bonding and physical entrapment .
Methodological Frameworks
- Data Contradiction Resolution : Apply triangulation by combining orthogonal techniques (e.g., NMR, MS, and computational modeling) to resolve conflicting results. For example, inconsistent NMR signals may arise from solvent impurities, necessitating purity re-assessment via GC-MS .
- Theoretical Linkage : Anchor studies to established theories, such as transition state theory for kinetic analyses or QSAR models for toxicity predictions. This ensures findings contribute to broader conceptual frameworks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
